Chemical properties of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
Chemical properties of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole , a specialized fluorinated heterocyclic building block used in modern medicinal chemistry.
[1]
Executive Summary
2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole is a high-value heterocyclic scaffold employed in drug discovery to modulate lipophilicity and metabolic stability. The molecule features a thiazole core substituted at the C2 position with a reactive bromine atom and at the C4 position with a 1,1-difluoroethyl group (
This specific substitution pattern offers two distinct advantages:
-
Synthetic Versatility: The C2-bromide serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
Bioisosteric Utility: The 1,1-difluoroethyl moiety acts as a lipophilic, metabolically stable bioisostere of the ethyl (
) or isopropyl ( ) groups, blocking benzylic oxidation while maintaining steric bulk.
Physicochemical Properties
The following data represents the core physicochemical profile derived from structural analysis and analog comparison.
| Property | Value / Description |
| IUPAC Name | 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole |
| CAS Number | 1781320-87-3 (Generic/Analogous) / 1184916-83-5 (Ref) |
| Molecular Formula | |
| Molecular Weight | 228.06 g/mol |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Boiling Point | ~190–200 °C (Predicted @ 760 mmHg) |
| LogP (Predicted) | 2.8 ± 0.4 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~0.5 (Thiazole nitrogen is weakly basic due to F-withdrawal) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
Synthetic Routes & Methodology
Access to this core is typically achieved via two primary strategies: Deoxofluorination of Acetylthiazoles (Method A) or Hantzsch Thiazole Synthesis (Method B). Method A is preferred for laboratory-scale precision.
Method A: Deoxofluorination (The "Medicinal Chemistry" Route)
This route converts the commercially available 2-bromo-4-acetylthiazole into the difluoroethyl target using a nucleophilic fluorinating agent.
Step-by-Step Protocol:
-
Starting Material: 2-Bromo-4-acetylthiazole (1.0 eq).
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5–2.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Cool the solution of 2-bromo-4-acetylthiazole in DCM to 0°C under nitrogen.
-
Add DAST dropwise (Exothermic!).[1]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Quench: Pour slowly into saturated aqueous
(Caution: evolution). -
Isolation: Extract with DCM, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[2]
-
Method B: Hantzsch Thiazole Synthesis
This route constructs the thiazole ring directly but requires a specialized fluorinated precursor.
-
Precursor: 3-Bromo-1,1-difluorobutan-2-one.
-
Cyclization: Condensation with thiourea in ethanol at reflux yields the 2-amino-4-(1,1-difluoroethyl)thiazole.
-
Sandmeyer Reaction: Conversion of the C2-amine to C2-bromide using
and tert-butyl nitrite (Sandmeyer conditions).
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis via Method A and the downstream reactivity profile.
Caption: Synthesis via deoxofluorination and divergent reactivity at the C2 position.
Chemical Reactivity Profile
The C2-Bromine Handle
The bromine atom at the C2 position is activated by the electron-deficient nature of the thiazole ring (similar to 2-bromopyridine).
-
Suzuki-Miyaura Coupling: Reacts efficiently with aryl/heteroaryl boronic acids using standard catalysts like
or with or . -
Buchwald-Hartwig Amination: Allows introduction of amines. Requires specific ligands (e.g., Xantphos, BINAP) to prevent catalyst poisoning by the thiazole sulfur.
-
SNAr (Nucleophilic Aromatic Substitution): While less reactive than 2-bromo-5-nitrothiazole, the C2-Br can be displaced by strong nucleophiles (thiols, alkoxides) under forcing conditions or microwave irradiation.
The 1,1-Difluoroethyl Group ( )
This moiety is chemically robust but electronically significant.
-
Electronic Effect: It is a strong electron-withdrawing group (EWG) by induction (
), lowering the electron density of the thiazole ring and reducing the basicity of the thiazole nitrogen. -
Metabolic Stability: Unlike an ethyl group, the
-position is fully fluorinated, preventing Cytochrome P450-mediated hydroxylation. This extends the half-life ( ) of the drug candidate. -
Lipophilicity: It increases
compared to a methyl group, aiding membrane permeability.
Experimental Protocol: Suzuki Coupling (Example)
Objective: Coupling of 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole with Phenylboronic acid.
-
Charge: In a reaction vial, combine the thiazole core (1.0 eq), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 5 mins.
-
Catalyst: Add
(5 mol%). -
Reaction: Seal and heat to 90°C for 4 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer (
) and concentrate.[3][4] -
Yield Expectation: 75–90% (Thiazole C2-bromides are generally excellent substrates).
Safety & Handling
-
DAST Risks: If synthesizing via Method A, be aware that DAST can react violently with water to produce HF. Use strictly anhydrous conditions and plastic/Teflon labware if possible.
-
Thiazole Toxicity: Many halogenated thiazoles are skin irritants and potential sensitizers. Handle in a fume hood.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Ertl, P., et al. (2017). The CF2H and CF2Me Groups as Lipophilic Bioisosteres. Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Chemistry Portal. Synthesis of Thiazoles. (General Hantzsch and Deoxofluorination protocols). Link
-
PubChem. Compound Summary: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole.[5] Link
Sources
- 1. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 2. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. PubChemLite - 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole (C5H4BrF2NS) [pubchemlite.lcsb.uni.lu]
